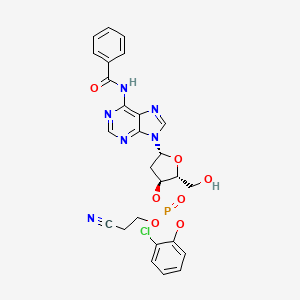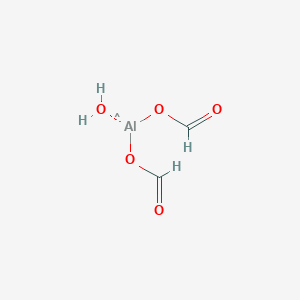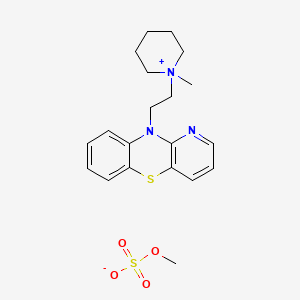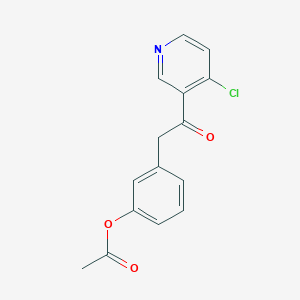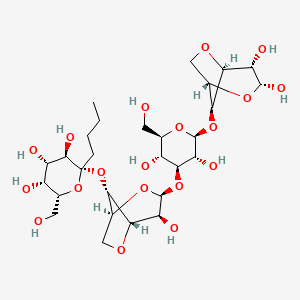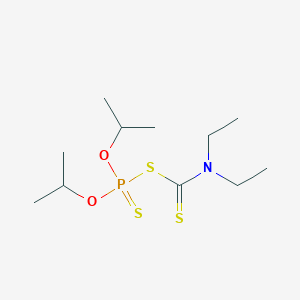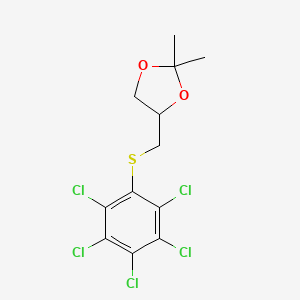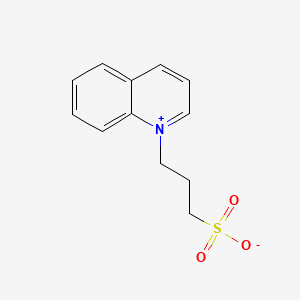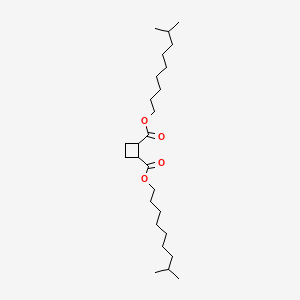
Diisodecyl-1,2-cyclobutanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisodecyl-1,2-cyclobutanedicarboxylate: is an organic compound with the molecular formula C26H48O4. It is a diester derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diisodecyl-1,2-cyclobutanedicarboxylate typically involves the esterification of 1,2-cyclobutanedicarboxylic acid with isodecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Cyclobutanedicarboxylic acid+Isodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors equipped with distillation columns to continuously remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Diisodecyl-1,2-cyclobutanedicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 1,2-Cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diisodecyl-1,2-cyclobutanedicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making them suitable for various applications such as coatings, adhesives, and sealants.
Biology and Medicine: While specific biological and medical applications of this compound are limited, its role as a plasticizer in medical devices and pharmaceutical packaging is significant. It ensures the flexibility and integrity of materials used in medical applications.
Industry: In the industrial sector, this compound is used in the manufacturing of flexible PVC products, including cables, flooring, and automotive interiors. Its ability to improve the mechanical properties of polymers makes it valuable in various industrial applications.
Mechanism of Action
The primary mechanism of action of Diisodecyl-1,2-cyclobutanedicarboxylate as a plasticizer involves its incorporation into polymer matrices, where it reduces intermolecular forces between polymer chains. This reduction in intermolecular forces increases the mobility of the polymer chains, resulting in enhanced flexibility and workability of the material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains.
Comparison with Similar Compounds
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications in flexible plastics.
Diisononyl phthalate (DINP): A plasticizer with similar properties and applications as Diisodecyl-1,2-cyclobutanedicarboxylate.
Diisopropyl 1,2-cyclobutanedicarboxylate: A similar compound with different alkyl groups.
Uniqueness: this compound is unique due to its specific ester structure derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other plasticizers may not perform as effectively.
Properties
CAS No. |
64011-40-1 |
|---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
bis(8-methylnonyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-11-7-5-9-13-19-29-25(27)23-17-18-24(23)26(28)30-20-14-10-6-8-12-16-22(3)4/h21-24H,5-20H2,1-4H3 |
InChI Key |
UMYXQNSTAYTVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1CCC1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


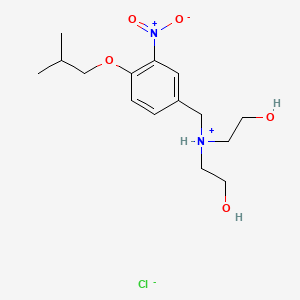
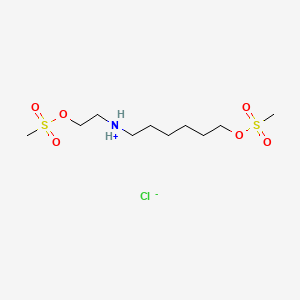
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)



